molecular formula C19H16NOP B1605862 N-diphenylphosphoryl-1-phenylmethanimine CAS No. 67764-52-7

N-diphenylphosphoryl-1-phenylmethanimine

Cat. No.: B1605862
CAS No.: 67764-52-7
M. Wt: 305.3 g/mol
InChI Key: JLAOYBRAGQKVLX-UHFFFAOYSA-N
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Description

N-diphenylphosphoryl-1-phenylmethanimine is an organic compound with significant relevance in various fields of chemistry. It is an aromatic imine, characterized by the presence of a phosphoryl group attached to a phenylmethanimine structure. This compound is known for its applications in organic synthesis and its potential use in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-diphenylphosphoryl-1-phenylmethanimine can be synthesized through a series of chemical reactions. One common method involves the condensation of diphenylphosphinic chloride with benzylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-diphenylphosphoryl-1-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.

Scientific Research Applications

N-diphenylphosphoryl-1-phenylmethanimine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-diphenylphosphoryl-1-phenylmethanimine involves its interaction with specific molecular targets. The phosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-phenylmethanimine: Similar in structure but with a methyl group instead of a phosphoryl group.

    Diphenylphosphinic amide: Contains a similar phosphoryl group but lacks the imine structure.

Uniqueness

N-diphenylphosphoryl-1-phenylmethanimine is unique due to the presence of both the phosphoryl and imine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-diphenylphosphoryl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16NOP/c21-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAOYBRAGQKVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345969
Record name N-diphenylphosphoryl-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67764-52-7
Record name N-diphenylphosphoryl-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P,P-Diphenyl-N-(phenylmethylene)phosphinic amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A dry 250 mL 3-necked round bottom flask, fitted with a magnetic stir bar, addition funnel and thermometer, was charged with benzaldehyde oxime (38 mmol) dissolved in petroleum ether (40 mL) and methylene chloride (40 mL) along with triethylamine (38 mmol). The flask was cooled, under an atmosphere of nitrogen, to -50° C. with a Dry Ice-chloroform bath. The addition funnel was charged with diphenylphosphinyl chloride (37 mmol) dissolved in methylene chloride (10 mL) and this solution was slowly dropped into the flask ensuring that the reaction temperature did not rise above -25° C. White precipitate formation was observed. Once the addition was complete the reaction temperature was naturally allowed to rise to room temperature over a period of 2 hours. The reaction mixture was filtered to remove the precipitate and the filtrate was concentrated by rotary evaporation which yielded a yellow oil which solidified upon standing. The structure of the product is detailed below. ##STR8##
Quantity
38 mmol
Type
reactant
Reaction Step One
Quantity
38 mmol
Type
reactant
Reaction Step Two
Quantity
37 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

P,P-diphenyl-N-phenylmethylene phosphinic amide was prepared following the method of Jennings (ibid) by adding titanium tetrachloride (635 ml; 5.78 mmol) in dry dichloromethane (10 ml) to a stirred solution of benzaldehyde (1.17 ml; 11.59 mmol), P,P-diphenylphosphinic amide (2.52 g; 11.59 mmol) and anhydrous triethylamine (4.84 ml; 34.78 mmol) in dry dichloromethane (50 ml) at 0° C. Upon completion of the addition, the stirring was maintained at 0° C. for a further 4 hours. Subsequent work-up gave P,P-diphenyl-N-phenylmethylene phosphinic amide (1.4 g; 40%).
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
4.84 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
635 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-diphenylphosphoryl-1-phenylmethanimine
Reactant of Route 2
Reactant of Route 2
N-diphenylphosphoryl-1-phenylmethanimine

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